(4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone
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Overview
Description
(4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.385 g/mol . This compound is known for its unique structure, which includes a methoxyphenyl group and a piperidinylphenyl group connected by a methanone bridge. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone typically involves the benzoylation of substituted phenols under low temperature conditions. This is followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions to yield hydroxy benzophenones . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor antagonist, modulating the activity of certain proteins and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone can be compared with other similar compounds, such as:
(4-Hydroxyphenyl)[2-(1-piperidinyl)phenyl]methanone: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
(4-Methylphenyl)[2-(1-piperidinyl)phenyl]methanone: This compound has a methyl group instead of a methoxy group, which may influence its chemical properties and applications.
(4-Chlorophenyl)[2-(1-piperidinyl)phenyl]methanone:
Properties
CAS No. |
1262771-61-8 |
---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2-piperidin-1-ylphenyl)methanone |
InChI |
InChI=1S/C19H21NO2/c1-22-16-11-9-15(10-12-16)19(21)17-7-3-4-8-18(17)20-13-5-2-6-14-20/h3-4,7-12H,2,5-6,13-14H2,1H3 |
InChI Key |
BHRPSIZWGALFHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3CCCCC3 |
Origin of Product |
United States |
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